1-(2-chlorophenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea
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Overview
Description
Unfortunately, I couldn’t find a specific description of this compound.
Synthesis Analysis
No information was found regarding the synthesis of this compound.Molecular Structure Analysis
I couldn’t find any data on the molecular structure of this compound.Chemical Reactions Analysis
No information was found regarding the chemical reactions involving this compound.Physical And Chemical Properties Analysis
No information was found regarding the physical and chemical properties of this compound.Scientific Research Applications
Anti-cancer Potential
Research on pyrazole derivatives has demonstrated their potential as anti-cancer agents. For instance, studies on new pyrazole compounds have highlighted their capability to act as potent anti-cancer agents through various mechanisms, including inhibition of cancer cell growth and inducing apoptosis in cancer cells. These compounds have shown effectiveness against a range of cancer types, indicating the versatile therapeutic potential of pyrazole derivatives in oncology (Thomas et al., 2019; Katariya et al., 2021).
Antimicrobial Activity
In addition to their anti-cancer properties, pyrazole derivatives have also been explored for their antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, showing promising results in inhibiting the growth of pathogenic microbes. This suggests their potential use in developing new antimicrobial agents to combat drug-resistant infections (Hafez et al., 2016).
Synthesis and Molecular Docking
The synthesis of pyrazole derivatives involves various chemical processes to introduce functional groups that contribute to their biological activity. Molecular docking studies have furthered understanding of how these compounds interact with biological targets, providing insights into their mechanism of action at the molecular level. Such research is crucial for the design and development of compounds with enhanced efficacy and specificity for their intended targets (Sharma et al., 2019).
Novel Synthetic Approaches
Researchers have developed novel synthetic approaches to create diverse and complex pyrazole derivatives. These methods aim to improve the efficiency and yield of the synthesis process, enabling the production of compounds with potential therapeutic applications. Innovations in synthetic chemistry continue to expand the library of pyrazole derivatives for further pharmacological evaluation (Brahmachari & Banerjee, 2014).
Safety And Hazards
I couldn’t find any data on the safety and hazards associated with this compound.
Future Directions
As no specific information was found on this compound, it’s difficult to predict future directions for its research.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-20-14(10-6-7-10)8-11(19-20)9-17-15(21)18-13-5-3-2-4-12(13)16/h2-5,8,10H,6-7,9H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQPESQQOBZYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NC2=CC=CC=C2Cl)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea |
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